molecular formula C5H11Cl2N3OS B2948782 [5-(1-aminoethyl)-1,3,4-thiadiazol-2-yl]methanol dihydrochloride CAS No. 2411262-20-7

[5-(1-aminoethyl)-1,3,4-thiadiazol-2-yl]methanol dihydrochloride

Cat. No.: B2948782
CAS No.: 2411262-20-7
M. Wt: 232.12
InChI Key: VBGSMVJJVIVMRR-UHFFFAOYSA-N
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Description

[5-(1-aminoethyl)-1,3,4-thiadiazol-2-yl]methanol dihydrochloride is a chemical compound that belongs to the class of thiadiazoles Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in their ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [5-(1-aminoethyl)-1,3,4-thiadiazol-2-yl]methanol dihydrochloride typically involves the reaction of 1-aminoethyl-1,3,4-thiadiazole with formaldehyde under acidic conditions to form the methanol derivative. The reaction is then followed by the addition of hydrochloric acid to obtain the dihydrochloride salt. The reaction conditions often include controlled temperature and pH to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors, automated systems for precise control of reaction parameters, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

[5-(1-aminoethyl)-1,3,4-thiadiazol-2-yl]methanol dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amino or hydroxyl groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides, acyl chlorides, or sulfonyl chlorides can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines. Substitution reactions can result in a variety of derivatives with different functional groups.

Scientific Research Applications

Chemistry

In chemistry, [5-(1-aminoethyl)-1,3,4-thiadiazol-2-yl]methanol dihydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.

Biology

In biological research, this compound can be used as a probe to study enzyme activity and protein interactions. Its ability to form stable complexes with metal ions makes it useful in biochemical assays.

Medicine

In medicine, this compound has potential therapeutic applications. It may act as an antimicrobial agent, an anti-inflammatory compound, or a modulator of specific biological pathways.

Industry

In industrial applications, this compound can be used as an intermediate in the production of pharmaceuticals, agrochemicals, and specialty chemicals. Its stability and reactivity make it suitable for various manufacturing processes.

Mechanism of Action

The mechanism of action of [5-(1-aminoethyl)-1,3,4-thiadiazol-2-yl]methanol dihydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Triazole: Another heterocyclic compound with similar applications in pharmaceuticals and agrochemicals.

    5-amino-1,3,4-thiadiazole: A related compound with similar structural features and reactivity.

    1,3,4-thiadiazole-2-thiol:

Uniqueness

[5-(1-aminoethyl)-1,3,4-thiadiazol-2-yl]methanol dihydrochloride is unique due to its specific functional groups and reactivity. Its ability to undergo various chemical reactions and form stable complexes with metal ions makes it a versatile compound for research and industrial applications.

Conclusion

This compound is a valuable compound with diverse applications in chemistry, biology, medicine, and industry. Its unique structure and reactivity make it a useful building block for the synthesis of complex molecules and a potential therapeutic agent. Further research and development may uncover new uses and applications for this versatile compound.

Properties

IUPAC Name

[5-(1-aminoethyl)-1,3,4-thiadiazol-2-yl]methanol;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9N3OS.2ClH/c1-3(6)5-8-7-4(2-9)10-5;;/h3,9H,2,6H2,1H3;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMRLQCPLRAGQAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NN=C(S1)CO)N.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11Cl2N3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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